Methyl 2-phenylthiazole-5-carboxylate
Overview
Description
Methyl 2-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 2-phenylthiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic interactions .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Result of Action
This compound has been evaluated for its anticancer activity against the liver carcinoma cell line (HepG2) using the MTT assay . The results revealed that it had good antitumor activity when compared with the standard drug Doxorubicin .
Action Environment
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and efficacy.
Biological Activity
Methyl 2-phenylthiazole-5-carboxylate is an organic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring fused with a phenyl group and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antiviral , anticancer , and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is . The thiazole moiety contributes to its chemical reactivity, while the phenyl group enhances its biological activity by increasing lipophilicity, which aids in modulating interactions with biological targets.
Antiviral Activity
This compound has shown significant antiviral properties, particularly against flaviviruses such as dengue and yellow fever. Research indicates that the compound can inhibit viral replication effectively. A study reported that derivatives of phenylthiazole, including this compound, exhibited high selectivity indices (TI) and low cytotoxicity, making them promising candidates for antiviral drug development .
Key Findings:
- Inhibition of Viral Replication: Compounds with the phenylthiazole scaffold have demonstrated over 50% inhibition of viral replication at concentrations around 50 µM.
- Selectivity Index (TI): Some derivatives achieved TIs as high as 147, indicating a favorable therapeutic window .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.
Case Studies:
- Cytotoxicity Assays: In vitro assays revealed IC50 values indicating potent cytotoxic effects against cancer cell lines such as Jurkat and A-431. For instance, certain derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) Analysis: The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. Modifications at specific positions of the thiazole ring have been shown to improve efficacy and reduce toxicity .
Antifungal Activity
This compound has also demonstrated antifungal properties against various strains. The compound's effectiveness can vary based on concentration and specific fungal targets.
Research Insights:
- Efficacy Against Fungal Strains: In studies, it was noted that certain concentrations led to excellent antifungal activity against specific strains, suggesting potential applications in treating fungal infections .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects compared to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-methyl-2-phenylthiazole-5-carboxylate | Methyl substitution at position 4 | Enhanced lipophilicity and potential metabolic stability |
Ethyl 4-methylthiazole-5-carboxylate | Ethoxy group instead of methyl | Different solubility properties affecting bioavailability |
Methyl 2-amino-4-phenylthiazole-5-carboxylate | Amino group at position 2 | Potentially increased biological activity due to amino functionality |
Properties
IUPAC Name |
methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBEPHWFIYCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596419 | |
Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-68-1 | |
Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.